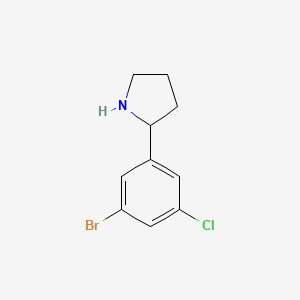

2-(3-Bromo-5-chlorophenyl)pyrrolidine

Description

2-(3-Bromo-5-chlorophenyl)pyrrolidine is a halogenated aromatic compound featuring a pyrrolidine ring attached to a substituted phenyl group at the 2-position. The phenyl ring is further substituted with bromine at the 3-position and chlorine at the 5-position. Halogenated pyrrolidine derivatives are frequently explored in medicinal chemistry and organic synthesis due to their electronic and steric profiles, which influence reactivity and biological interactions .

Properties

Molecular Formula |

C10H11BrClN |

|---|---|

Molecular Weight |

260.56 g/mol |

IUPAC Name |

2-(3-bromo-5-chlorophenyl)pyrrolidine |

InChI |

InChI=1S/C10H11BrClN/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h4-6,10,13H,1-3H2 |

InChI Key |

WSFHFWWZQCMDFL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC(=C2)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-chlorophenyl)pyrrolidine typically involves the reaction of 3-bromo-5-chlorobenzaldehyde with pyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-chlorophenyl)pyrrolidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized pyrrolidine compounds.

Scientific Research Applications

2-(3-Bromo-5-chlorophenyl)pyrrolidine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-chlorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Halogen Substitution Patterns

1-(2-Bromo-5-chlorophenyl)pyrrolidine (CAS: 1257664-93-9)

- Structure : Pyrrolidine is attached to the phenyl ring at the 1-position, with bromine at the 2-position and chlorine at the 5-position.

- Key Differences : The shifted bromine (2-position vs. 3-position in the target compound) alters steric and electronic effects. The meta-chloro substitution (5-position) remains consistent.

- Properties : Classified as an irritant; used in organic synthesis. The altered halogen positions may reduce electrophilicity compared to the target compound .

Functional Group Variants

1-((3-Bromo-5-methylphenyl)sulfonyl)pyrrolidine

Pyridine-Based Analogs

2-Bromo-3-methylpyridine (CAS: 3430-17-9)

- Structure : A pyridine ring with bromine at the 2-position and methyl at the 3-position.

- Key Differences : The pyridine ring introduces aromatic nitrogen, increasing basicity and altering electronic distribution. Lacks the pyrrolidine moiety.

- Properties : Utilized in chemical synthesis; pyridine’s electron-withdrawing nature may enhance reactivity compared to phenyl-pyrrolidine systems .

Comparative Data Table

Key Research Findings

Steric Considerations : The pyrrolidine ring at the 2-position may introduce steric hindrance, reducing accessibility to enzymatic or synthetic reaction sites compared to 1-position analogs .

Biological Relevance : Pyrrolidine derivatives with phenyl groups (e.g., 1-(1-phenylcyclohexyl)pyrrolidine) exhibit CNS activity in preclinical models, suggesting that the target compound’s halogen substitutions could modulate affinity for neurological targets .

Biological Activity

Overview

2-(3-Bromo-5-chlorophenyl)pyrrolidine is a pyrrolidine derivative characterized by the presence of bromine and chlorine substituents on the phenyl ring. This compound has garnered attention in pharmacological research due to its potential biological activities, including anticancer and antimicrobial properties.

- Molecular Formula : C10H12BrClN

- CAS Number : 2225144-05-6

- Structure : The compound features a pyrrolidine ring bonded to a phenyl group that is substituted with bromine and chlorine atoms.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It can modulate the activity of various receptors and enzymes, leading to diverse biological effects. The precise mechanisms are still under investigation, but initial studies suggest involvement in pathways related to cell proliferation and apoptosis.

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds, including this compound, show significant anticancer properties. For instance, studies on similar compounds demonstrated potent activity against A549 human lung adenocarcinoma cells.

Case Study :

In an experiment utilizing a fixed concentration of 100 µM, several pyrrolidine derivatives were tested for cytotoxicity against cancerous and non-cancerous cell lines. The results indicated that certain modifications on the phenyl ring significantly influenced anticancer activity, with some compounds reducing cell viability to as low as 66% compared to controls .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Similar pyrrolidine derivatives have shown effectiveness against multidrug-resistant strains of bacteria.

Case Study :

A study evaluated the antibacterial effects of various pyrrolidine derivatives against Gram-positive pathogens, revealing that compounds with halogen substitutions exhibited notable antibacterial activity. The minimum inhibitory concentration (MIC) values were determined for several strains, suggesting potential for therapeutic applications in combating resistant infections .

| Pathogen | MIC (µg/mL) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | <125 | This compound |

| Escherichia coli | >150 | Similar derivatives |

Comparative Analysis

When compared to other similar compounds, such as 2-(3-Bromo-5-fluorophenyl)pyrrolidine, the presence of chlorine and bromine in this compound may enhance its biological activity due to their electronegative nature, which can influence receptor binding and enzyme interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.